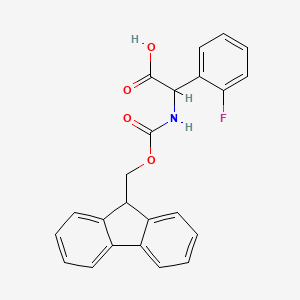
Fmoc-3,5-diiodo-D-tyrosine
描述
Fmoc-3,5-diiodo-D-tyrosine is an Fmoc protected tyrosine derivative . It is potentially useful for proteomics studies and solid phase peptide synthesis techniques . The molecular formula is C24H19I2NO5 and the molecular weight is 655.22 .
Synthesis Analysis
This compound is used in peptide synthesis . The Fmoc group is typically removed with a base such as pyridine . This is an orthogonal de-protection strategy to the acid labile Boc group .Molecular Structure Analysis
The IUPAC name for this compound is (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid .Chemical Reactions Analysis
The Fmoc group in this compound is base-labile . It is typically removed with a base such as pyridine . This is part of the peptide synthesis process .Physical And Chemical Properties Analysis
This compound is an off-white solid . It has a melting point of 210 - 225 °C . The optical rotation is [a]D22 = -13 ± 2 º (C=1.121 in DMF) .科学研究应用
Fmoc-3,5-diiodo-D-tyrosine has been used in a variety of scientific research applications, including peptide synthesis, protein engineering, and drug discovery. It has also been used in the development of enzyme inhibitors, as well as in the study of enzyme kinetics and protein structure. Additionally, this compound has been used in the study of protein folding and protein-protein interactions.
作用机制
Target of Action
Fmoc-3,5-diiodo-D-tyrosine is an Fmoc protected tyrosine derivative . The primary target of this compound is tyrosine , an important amino acid . Tyrosine is one of the few amino acids which is phosphorylated to vary the physical properties of the peptides .
Mode of Action
The compound interacts with its target, tyrosine, through a process known as phosphorylation . This process changes the physical properties of the peptides . The Fmoc group in the compound is typically removed with a base such as pyridine .
Biochemical Pathways
The phosphorylation of tyrosine by this compound affects various biochemical pathways. One of the key pathways is the formation of iodinated thyroid hormones .
Pharmacokinetics
The compound’s bioavailability is likely influenced by its interaction with tyrosine and the subsequent phosphorylation process .
Result of Action
The phosphorylation of tyrosine by this compound results in the variation of the physical properties of the peptides . This can lead to changes at the molecular and cellular levels, influencing the formation of iodinated thyroid hormones .
实验室实验的优点和局限性
Fmoc-3,5-diiodo-D-tyrosine has a number of advantages for use in laboratory experiments. It is highly soluble in aqueous solutions, making it easy to work with. Additionally, it is relatively stable and has a long shelf life. Furthermore, it is relatively inexpensive, making it a cost-effective reagent. However, this compound also has some limitations. For example, it is not very soluble in organic solvents, making it difficult to work with in certain types of experiments. Additionally, it is not very stable at higher temperatures, making it unsuitable for use in certain types of experiments.
未来方向
Fmoc-3,5-diiodo-D-tyrosine has a number of potential future applications. For example, it could be used to develop new enzyme inhibitors, as well as to study the structure and function of proteins. Additionally, it could be used to develop new peptide and protein therapeutics. Furthermore, it could be used to study the effects of peptide and protein interactions on cell signaling pathways. Finally, it could be used to develop new methods of drug delivery.
安全和危害
生化分析
Biochemical Properties
Fmoc-3,5-diiodo-D-tyrosine plays a significant role in biochemical reactions due to its unique structure. The iodine atoms in the compound can participate in halogen bonding, which can influence the folding and stability of peptides and proteins . Additionally, the Fmoc group can be removed under basic conditions, allowing the free amino group to participate in peptide bond formation .
In biochemical reactions, this compound interacts with various enzymes and proteins. For instance, it can be incorporated into peptides by ribosomal or non-ribosomal peptide synthetases, which recognize the modified tyrosine residue and incorporate it into the growing peptide chain . The presence of iodine atoms can also affect the interaction of the peptide with other biomolecules, potentially altering its binding affinity and specificity .
Cellular Effects
This compound has been shown to influence various cellular processes. The compound can affect cell signaling pathways by modulating the activity of tyrosine kinases, enzymes that phosphorylate tyrosine residues on proteins . This phosphorylation can activate or inhibit downstream signaling pathways, leading to changes in gene expression and cellular metabolism .
In addition to its effects on signaling pathways, this compound can also impact cellular metabolism. The iodine atoms in the compound can be metabolized to form iodinated thyroid hormones, which play a crucial role in regulating metabolic processes . These hormones can influence the expression of genes involved in energy metabolism, leading to changes in cellular energy production and consumption .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to tyrosine kinases, inhibiting their activity and preventing the phosphorylation of target proteins . This inhibition can disrupt signaling pathways and alter cellular responses to external stimuli .
Additionally, this compound can interact with other biomolecules through halogen bonding, which can stabilize or destabilize protein structures . The presence of the Fmoc group can also influence the compound’s interactions with other molecules, as it can be removed under specific conditions to expose the free amino group .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade over time, particularly when exposed to light or heat . This degradation can lead to a loss of activity and changes in its effects on cellular function .
Long-term studies have shown that this compound can have lasting effects on cellular processes, particularly in in vitro and in vivo models . These effects can include changes in gene expression, alterations in metabolic pathways, and modifications to protein structures .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound can modulate signaling pathways and metabolic processes without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cellular damage and disruption of normal physiological functions .
Threshold effects have been observed in studies, where a certain dosage is required to elicit a measurable response . Beyond this threshold, the effects can become more pronounced, leading to potential adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound can be metabolized by enzymes that recognize the tyrosine residue, leading to the formation of iodinated thyroid hormones . These hormones can then participate in various metabolic processes, including the regulation of energy metabolism and gene expression .
The presence of the Fmoc group can also influence the compound’s metabolism, as it can be removed under specific conditions to expose the free amino group . This removal can facilitate the incorporation of this compound into peptides and proteins, allowing it to participate in biochemical reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . These interactions can influence the localization and accumulation of the compound, affecting its activity and function .
The distribution of this compound can also be influenced by its interactions with other biomolecules, such as enzymes and proteins . These interactions can affect the compound’s stability and activity, leading to changes in its effects on cellular processes .
Subcellular Localization
This compound can localize to specific subcellular compartments, where it can exert its effects on cellular function. The compound can be targeted to specific organelles through post-translational modifications or targeting signals that direct it to the appropriate location . These modifications can influence the compound’s activity and function, allowing it to participate in specific biochemical reactions .
The subcellular localization of this compound can also be influenced by its interactions with other biomolecules, such as enzymes and proteins . These interactions can affect the compound’s stability and activity, leading to changes in its effects on cellular processes .
属性
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19I2NO5/c25-19-9-13(10-20(26)22(19)28)11-21(23(29)30)27-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18,21,28H,11-12H2,(H,27,31)(H,29,30)/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNWCIROCRMKAY-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)I)O)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=C(C(=C4)I)O)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19I2NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001193311 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3,5-diiodo-D-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001193311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
655.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212651-51-9 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3,5-diiodo-D-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=212651-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3,5-diiodo-D-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001193311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


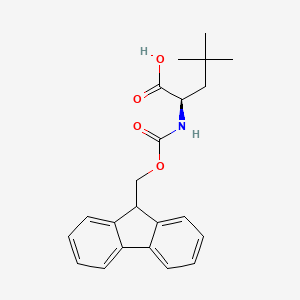


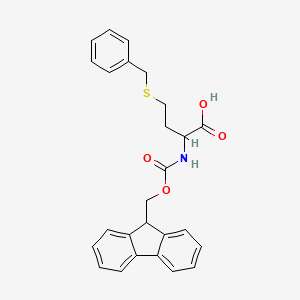
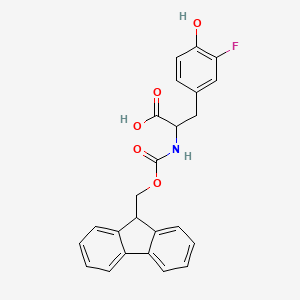

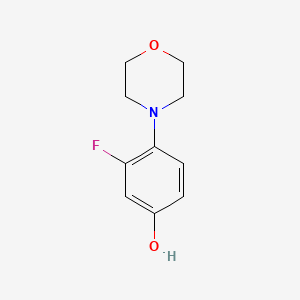
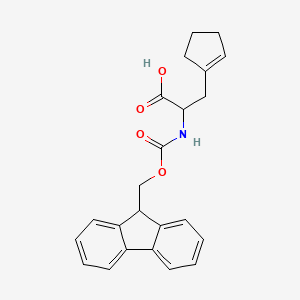
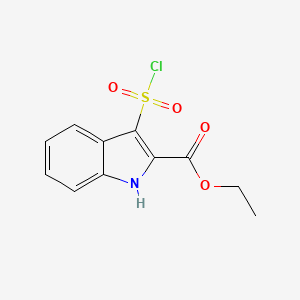
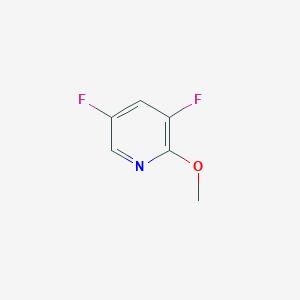
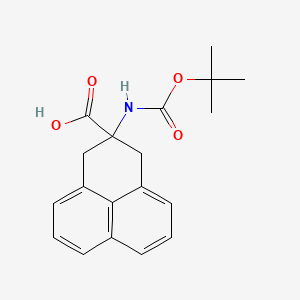
![[4-(Cyclopentanecarbonyl-amino)-pyrazol-1-yl]-acetic acid](/img/structure/B1390326.png)

